molecular formula C10H10O B8678793 4-Methyleneisochromane CAS No. 87280-13-5

4-Methyleneisochromane

Cat. No. B8678793
M. Wt: 146.19 g/mol
InChI Key: ITLGBCGWOPTPOK-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

1-[(allyloxy)methyl]-2-iodobenzene (23 g, 83.9 mmol) was dissolved in 100 ml of CH3CN and 58 ml of Et3N. The solution was vacuum degassed (3 cycles) followed by the addition of Pd(OAc)2 (0.9 g, 4.2 mmol) and PPh3 (2.2 g, 8.4 mmol). The mixture was heated to 80° C. until HPLC indicated complete reaction. The mixture was cooled to room temperature and diluted with Et2O (200 ml). The mixture was washed with 1N HCl (2×50 ml); NaHCO3 (2×50 ml); brine (1×50 ml); dried over Na2SO4 and concentrated in vacuo to yield 4-methylene-3,4-dihydro-1H-isochromene (Heterocycles 1994, 39, 497) as an oil. HRMS (ESI+) calcd for C10H10O m/z 146.0732 (M+H)+. Found 146.0728. The crude oil was dissolved in 1:1 CH3OH/CH2Cl2 (500 ml) and 5 ml of pyridine added. The mixture was chilled to −78° C. and ozone was bubbled through the mixture for 1 h, at which time TLC indicated complete reaction. The mixture was purged with N2 at −78° C. and treated with Me2S, then allowed to warm to room temperature and stir for 3 h. The reaction was then diluted with CH2Cl2 and washed with H2O and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to yield 5.1 g of 1H-isochromen-4(3H)-one as a slight yellow oil after flash chromatography (10% EtOAc/Hexanes) Rf=0.25. 1H NMR (400 MHz, CDCl3) δ 8.05 (d, J=7.88 Hz, 1H), 7.59 (m, 1H), 7.43 (appt, J=7.36 Hz, 1H), 7.24 (d, J=7.67 Hz, 1H), 4.91 (s, 2H), 4.39 (s, 2H. Anal calcd for C9H8O2; C, 72.96; H, 5.44; found C, 72.50; H, 5.29. MS (ESI+) for C9H8O2 m/z 148.8 (M+H)+.
Name
1-[(allyloxy)methyl]-2-iodobenzene
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1I)[CH:2]=[CH2:3].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CC#N.CCN(CC)CC.CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:3]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][O:4][CH2:1]1 |f:5.6.7|

Inputs

Step One
Name
1-[(allyloxy)methyl]-2-iodobenzene
Quantity
23 g
Type
reactant
Smiles
C(C=C)OCC1=C(C=CC=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
58 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.9 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (3 cycles)
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was washed with 1N HCl (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C=C1COCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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